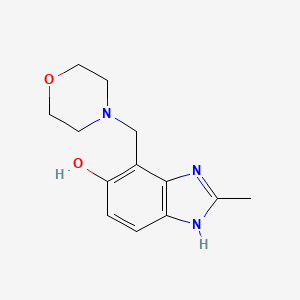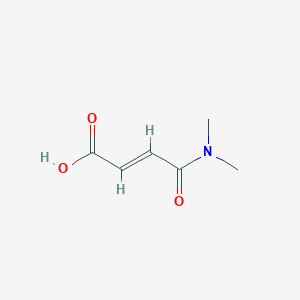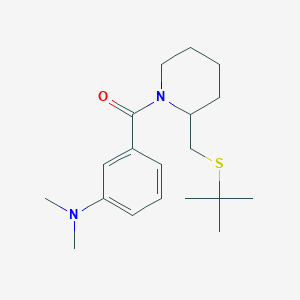![molecular formula C15H20N4O3 B2596312 1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-36-5](/img/structure/B2596312.png)
1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as A-77636, is a selective dopamine D1 receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation of Purine Derivatives
Purine derivatives have been extensively studied for their potential therapeutic applications. For instance, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, showing potential as antidepressant and anxiolytic agents (Zagórska et al., 2016). This suggests a broader potential application of purine derivatives in targeting specific neurotransmitter systems for mental health disorders.
Mixed Ligand-Metal Complexes
Research into mixed ligand-metal complexes of 1,3,7-trimethylxanthine (a purine derivative) with other ligands has been conducted to explore their chemical properties and potential applications. These complexes have been characterized for their structural properties using various spectroscopic methods, suggesting their utility in further pharmacological and biochemical studies (Shaker, 2011).
Antiviral and Immunomodulatory Effects
Purine analogs have also been synthesized for their antiviral and immunomodulatory effects. Studies on such compounds have shown moderate activity against viruses like rhinovirus at non-toxic dosage levels, indicating their potential in antiviral therapy (Kim et al., 1978).
Pharmaceutically Relevant Polymorphs
The study of methylxanthines and their polymorphs has revealed significant insights into their therapeutic potential and interaction mechanisms. For example, differences in biological activity profiles of caffeine, theophylline, and theobromine have been elucidated based on their ability to form intra- and intermolecular interactions (Latosinska et al., 2014).
Propriétés
IUPAC Name |
4,7,8-trimethyl-2-pentylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-5-6-7-8-18-13(20)11-12(17(4)15(18)21)16-14-19(11)9(2)10(3)22-14/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVUPFWETUFBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7-trimethyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

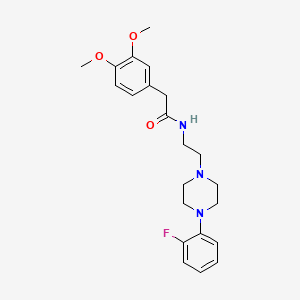
![N-ethyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]carboxamide](/img/structure/B2596230.png)
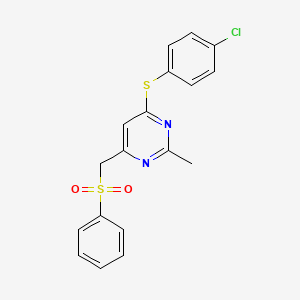
![5-amino-1-[(3-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide](/img/structure/B2596235.png)
![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2596237.png)
![2-(2-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2596239.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2596241.png)
![tert-butyl N-{3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-yl}carbamate](/img/structure/B2596242.png)
![(7R)-2-[(5-Chloropyridin-2-yl)oxymethyl]-5-(2-fluoropyridin-3-yl)-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2596243.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2596244.png)
![3-(3-Chlorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2596247.png)
